3-(1H-pyrrol-1-yl)pyridine hydrochloride
Overview
Description
3-(1H-pyrrol-1-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of 3-(1H-pyrrol-1-yl)pyridine consists of a pyridine ring attached to a pyrrole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
3-(1H-pyrrol-1-yl)pyridine is a solid compound . Its SMILES string is c1ccn(c1)-c2cccnc2 and its InChI key is SPFWVEKHAJYTGG-UHFFFAOYSA-N .Scientific Research Applications
Corrosion Inhibition
3-(1H-pyrrol-1-yl)pyridine derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-(3-methyl-1H-pyrazol-5-yl)pyridine, a related compound, has shown significant efficiency in reducing the corrosion rates of steel in hydrochloric acid solutions, acting primarily as a cathodic inhibitor. This indicates a potential application for 3-(1H-pyrrol-1-yl)pyridine hydrochloride in corrosion protection, particularly in acidic environments, where its adsorption on metal surfaces could form protective layers to mitigate corrosion processes (Bouklah et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to this compound have been used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). For example, 3-(1H-Pyrazol-1-yl)pyridine derivatives have been employed as electron-transporting units in bipolar host materials for PhOLEDs, resulting in devices with high efficiencies and low-efficiency roll-off. This suggests that this compound could be explored for its utility in optoelectronic devices, potentially improving the performance of OLEDs through its electron-transporting properties (Li et al., 2016).
Synthesis of Pyrrole Derivatives
A novel synthetic approach for pyrrole derivatives involves the use of this compound. This compound can be converted into stable ylides, which are intermediates in the synthesis of various organic compounds. Such a flexible approach could be beneficial for the production of a wide range of pyrrole-containing molecules, which are of interest in pharmaceutical and materials science research (Khlebnikov et al., 2012).
Photoreactions and Proton Transfer
3-(1H-pyrrol-1-yl)pyridine derivatives have been shown to undergo unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes are significant for understanding photochemical reactions in molecular systems and could have implications for the design of photoresponsive materials and sensors. The ability of these compounds to exhibit dual luminescence and participate in proton transfer reactions makes them candidates for studying photophysical phenomena and developing new photonic applications (Vetokhina et al., 2012).
Coordination Chemistry
The pyrrolopyridine scaffold, as seen in this compound, offers a versatile framework for coordination chemistry, enabling the formation of complex structures with metal ions. This aspect is crucial for the development of metal-organic frameworks (MOFs), catalytic systems, and materials for electronic and photonic applications. The ability to form stable complexes with metals could lead to advancements in catalysis, sensing, and material science (Collins et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-pyrrol-1-ylpyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGHISNIOMWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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